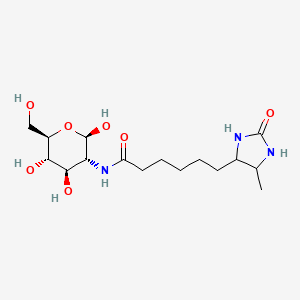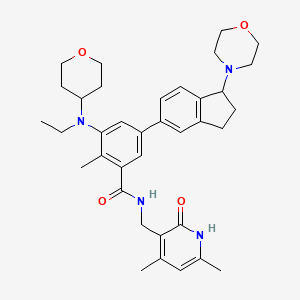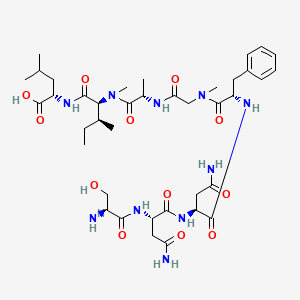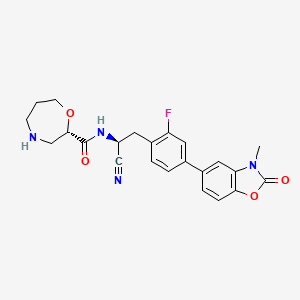
E3 ligase Ligand-Linker Conjugate 34
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 ligase Ligand-Linker Conjugate 34 is a part of the proteolysis targeting chimera (PROTAC) technology. PROTACs are heterobifunctional molecules that consist of a ligand for the E3 ubiquitin ligase, a linker, and a ligand for the target protein. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system, a cellular mechanism for protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 34 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the synthesis of the linker and the ligand for the target protein. The final step involves conjugating these three components to form the complete PROTAC molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of the individual components followed by their conjugation. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
E3 ligase Ligand-Linker Conjugate 34 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives .
Wissenschaftliche Forschungsanwendungen
E3 ligase Ligand-Linker Conjugate 34 has a wide range of scientific research applications, including:
Chemistry: Used in the study of protein degradation and the development of new chemical reactions.
Biology: Used to study the ubiquitin-proteasome system and protein-protein interactions.
Medicine: Used in the development of new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new industrial processes and products .
Wirkmechanismus
E3 ligase Ligand-Linker Conjugate 34 exerts its effects by inducing the degradation of specific proteins via the ubiquitin-proteasome system. The compound binds to both the target protein and the E3 ubiquitin ligase, bringing them into close proximity. This induces the ubiquitination of the target protein, marking it for degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
E3 ligase Ligand-Linker Conjugate 34 is unique in its ability to induce targeted protein degradation. Similar compounds include other PROTACs that use different E3 ligase ligands, such as those based on cereblon, von Hippel-Lindau, and mouse double minute 2 homolog . These compounds differ in their specificity, potency, and the types of proteins they target .
Eigenschaften
Molekularformel |
C26H33N5O6 |
|---|---|
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H33N5O6/c1-26(2,3)37-25(36)29-10-8-28(9-11-29)13-16-14-30(15-16)17-4-5-18-19(12-17)24(35)31(23(18)34)20-6-7-21(32)27-22(20)33/h4-5,12,16,20H,6-11,13-15H2,1-3H3,(H,27,32,33) |
InChI-Schlüssel |
QEYROCVCLVMJGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12369852.png)
![4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one](/img/structure/B12369854.png)






![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-](/img/structure/B12369912.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12369913.png)
![(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one](/img/structure/B12369927.png)


